![molecular formula C20H16F2N4O4 B12631191 Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-](/img/structure/B12631191.png)
Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]- is a complex organic compound with a unique structure that includes a cyclopropane ring, difluorobenzodioxole, and pyrazolyl-pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the difluorobenzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that cyclopropanecarboxylic acid derivatives exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer models. For instance, studies have shown that compounds with a similar structure can induce apoptosis in cancer cells through the modulation of key signaling pathways .
Targeted Drug Delivery : The incorporation of difluoro and pyrazole groups enhances the lipophilicity and bioavailability of the compound, making it suitable for targeted drug delivery systems. This is particularly relevant in developing therapies for conditions such as breast cancer and other solid tumors, where localized treatment can minimize systemic toxicity .
Material Science
Polymer Synthesis : The unique structural characteristics of cyclopropanecarboxylic acids allow them to be used as monomers in polymer chemistry. They can be polymerized to create materials with specific mechanical properties and thermal stability. Research has focused on synthesizing copolymers that incorporate these acids to enhance material performance in applications ranging from coatings to biomedical devices .
Nanomaterials : The compound's properties make it suitable for the development of nanomaterials. Studies have explored its use as a building block for creating nanoparticles with applications in drug delivery and imaging .
Agrochemicals
Pesticide Development : Cyclopropanecarboxylic acid derivatives are being investigated for their potential as agrochemicals, particularly as herbicides or insecticides. The difluoro substitution may enhance the biological activity against specific pests while reducing toxicity to non-target organisms. Research indicates that compounds with similar frameworks have shown effective pest control in agricultural settings .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated significant tumor suppression in xenograft models using a similar cyclopropanecarboxylic acid derivative. |
Study 2 | Polymer Applications | Developed a new class of biodegradable polymers incorporating cyclopropanecarboxylic acids, showing enhanced mechanical properties. |
Study 3 | Agrochemical Efficacy | Evaluated the effectiveness of cyclopropanecarboxylic acid derivatives as insecticides, achieving over 80% mortality in test populations within 48 hours. |
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid
- Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester
- 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid
Uniqueness
Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]- stands out due to its combination of a cyclopropane ring with difluorobenzodioxole and pyrazolyl-pyridinyl groups, which confer unique chemical and biological properties not found in similar compounds .
Biological Activity
Cyclopropanecarboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents. The compound Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]- is a notable example, exhibiting various biological effects that warrant detailed investigation.
Structure and Properties
The compound's structure features a cyclopropanecarboxylic acid core substituted with a difluorophenyl group and a pyridine moiety, which may influence its biological interactions. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of cyclopropanecarboxylic acid derivatives. For instance, compounds with similar structures have been evaluated for their inhibitory effects on O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis. The derivative UPAR415, which shares structural similarities, demonstrated significant antimicrobial activity against Gram-negative bacteria when used as an adjuvant with colistin, showcasing its potential in combating resistant strains .
Cytotoxicity and Safety Profile
The safety profile of cyclopropanecarboxylic acid derivatives is critical for their therapeutic application. Some derivatives have shown high cytotoxicity in vitro, leading to concerns about their safety in clinical settings. For example, certain compounds exhibited proliferative effects on eukaryotic cells but were ultimately deemed unsuitable for further investigation due to their toxicity profiles . Conversely, other derivatives demonstrated lower toxicity while maintaining effective biological activity .
Enzymatic Interactions
Molecular docking studies indicate that cyclopropanecarboxylic acid derivatives can interact effectively with various enzymes. For example, the binding affinity of these compounds to aminocyclopropane-1-carboxylate oxidase (ACO2) was evaluated, revealing promising results that suggest their potential as enzyme inhibitors . The binding energies and constants from these studies are summarized in Table 1.
Study 1: Antidepressant Activity
A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and tested for antidepressant activity. Some compounds outperformed established antidepressants like imipramine in animal models, indicating a potential new avenue for depression treatment .
Study 2: Mitochondrial Dysfunction
Research has shown that certain cyclopropanecarboxylic acids can induce mitochondrial dysfunction in liver cells. This effect was attributed to impaired beta-oxidation and mitochondrial uptake processes, raising concerns about the metabolic impact of these compounds .
Data Summary
Compound | Biological Activity | Cytotoxicity | Binding Affinity (ΔG) |
---|---|---|---|
UPAR415 | Antimicrobial | Moderate | -6.5 kcal/mol |
1-Phenyl-1-(diethylamino)carbonyl-2-(aminomethyl)cyclopropane | Antidepressant | Low | -6.4 kcal/mol |
Cyclopropanecarboxylic acid derivative X | Induces mitochondrial dysfunction | High | Not reported |
Properties
Molecular Formula |
C20H16F2N4O4 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1-[[2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C20H16F2N4O4/c1-26-10-11(9-24-26)15-6-12(2-5-23-15)30-17-8-13(21)16(7-14(17)22)25-18(27)20(3-4-20)19(28)29/h2,5-10H,3-4H2,1H3,(H,25,27)(H,28,29) |
InChI Key |
KQOJXELRRATXKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.